![molecular formula C14H20ClNO3 B1142162 (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride CAS No. 112960-16-4](/img/structure/B1142162.png)
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
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Overview
Description
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride (CAS: 300576-59-4), commonly referred to as PD 128907 hydrochloride, is a chiral benzopyrano-oxazine derivative with the molecular formula C₁₄H₁₉NO₃·HCl and a molecular weight of 285.76 g/mol . It functions as a dopamine receptor agonist with marked selectivity for the D₃ receptor subtype over D₂ and D₄ receptors . The compound’s stereochemistry and fused chromeno-oxazine backbone contribute to its unique binding profile. PD 128907 has been extensively studied for its role in modulating dopaminergic pathways, particularly in neuropsychiatric disorders such as schizophrenia and Parkinson’s disease .
Mechanism of Action
Target of Action
The primary target of (+)-PD 128907 hydrochloride is the dopamine D2/D3 receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
(+)-PD 128907 hydrochloride acts as a selective agonist for the dopamine D2/D3 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (+)-PD 128907 hydrochloride binds to the dopamine D2/D3 receptors, activating them, which in turn triggers a response at the cellular level .
Biochemical Pathways
These pathways are involved in a variety of physiological functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect, is currently unknown .
Result of Action
The molecular and cellular effects of (+)-PD 128907 hydrochloride’s action are likely to be diverse, given the wide range of physiological functions regulated by dopamine receptors. The specific effects would depend on a variety of factors, including the specific cell type, the presence of other signaling molecules, and the precise intracellular signaling pathways activated by the dopamine d2/d3 receptors .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for this compound, and how can researchers optimize reaction yields?
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as described in Pd-mediated methodologies . Alternatively, refluxing intermediates with chloranil in xylene (5–30 hours) followed by NaOH treatment and recrystallization from methanol is used for analogous chromeno-oxazine derivatives . To optimize yields, researchers should vary reaction time, temperature, and catalyst loading while monitoring progress via TLC or HPLC.
Q. What spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- NMR spectroscopy : Assign stereochemistry using 1H- and 13C-NMR to verify the (4aR,10bR) configuration .
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm−1) and ether (1100–1250 cm−1) functional groups .
- Mass spectrometry : Validate molecular weight (C14H20ClNO3; calc. 285.12 g/mol) against experimental data .
Q. Which receptor targets are associated with this compound, and how are binding affinities assessed?
The compound acts as a dopamine D3 receptor antagonist and μ-opioid receptor ligand . Binding assays using 3H-labeled ligands (e.g., 3H-spiperone for D2/D3) in transfected cell membranes are standard. Competitive displacement curves (IC50) and Schild analysis quantify affinity .
Q. Advanced Research Challenges
Q. How can researchers resolve discrepancies in reported receptor selectivity profiles?
Discrepancies may arise from receptor subtype promiscuity (e.g., D3 vs. D2) or assay conditions (cell line, radioligand). To address this:
- Use CHO-K1 cells expressing human D1, D2, and D3 receptors under identical conditions .
- Perform saturation binding with Kd/Bmax calculations to rule out non-specific binding .
Q. What strategies are recommended for enantiomeric separation of the racemic mixture?
Chiral resolution methods include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (85:15) mobile phase .
- Supercritical Fluid Chromatography (SFC) : CO2-methanol modifiers enhance resolution of stereoisomers .
Q. How can metabolic stability be evaluated for in vivo PET tracer applications?
As a precursor for 11C-labeled PET tracers, metabolic stability is assessed via:
- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
Q. What analytical methods validate purity in complex biological matrices?
- HPLC-UV/FLD : Use C18 columns with acetonitrile:ammonium acetate gradients (e.g., 75:25 v/v) .
- LC-HRMS : Confirm absence of impurities (<0.1%) with exact mass measurements (e.g., m/z 285.12 ± 2 ppm) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in aqueous vs. organic solvents?
Discrepancies often stem from pH-dependent ionization (pKa ~9.5 for phenolic OH). Methodological steps:
- Measure solubility in buffered solutions (pH 1–13) using shake-flask methods .
- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
Q. What experimental controls are essential for in vivo PET imaging studies?
- Blocking studies : Pre-dose with cold compound to confirm receptor-specific signal .
- Metabolite correction : Analyze plasma samples at timed intervals to account for radiolabeled metabolites .
Q. Methodological Recommendations
Q. How can researchers mitigate oxidative degradation during storage?
Comparison with Similar Compounds
Structural and Functional Analogues
(+)-PHNO [(+)-4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride]
- Structural Differences: While PD 128907 features a chromeno[4,3-b]oxazine core, (+)-PHNO incorporates a naphtho[1,2-b]oxazine system, altering ring fusion geometry .
- Receptor Selectivity: Both compounds are D₂/D₃ agonists, but PD 128907 exhibits 18-fold higher selectivity for D₃ (Ki = 1.43 nM) over D₂L (Ki = 20 nM), whereas (+)-PHNO shows balanced D₂/D₃ affinity .
- Applications: (+)-PHNO is utilized in PET imaging for D₂/D₃ receptor occupancy studies, whereas PD 128907 is primarily a research tool for dissecting D₃-specific pathways .
Quinpirole
- Functional Outcomes : Unlike PD 128907, quinpirole induces hyperlocomotion at low doses due to D₂ activation, whereas PD 128907 suppresses locomotion via D₃-mediated presynaptic inhibition .
Chromeno[2,3-d]pyrimidine Derivatives (e.g., Compounds 9a–d)
- Structural Basis: These derivatives, such as 9a–d, share a chromeno-oxazine scaffold but incorporate pyrimidine rings and chlorophenyl substituents .
- Activity: Unlike PD 128907, these compounds exhibit anti-proliferative effects in cancer models, highlighting how minor structural modifications redirect pharmacological activity .
Pharmacological Data Comparison
Table 1: Receptor Affinity and Selectivity of Dopaminergic Agonists
Table 2: In Vivo Effects
Key Distinctions
Receptor Selectivity: PD 128907’s D₃ preference contrasts with the balanced D₂/D₃ activity of (+)-PHNO and quinpirole .
Structural Backbone: Chromeno-oxazine derivatives (e.g., PD 128907) prioritize dopaminergic modulation, whereas naphtho-oxazines (e.g., (+)-PHNO) or pyrimidine hybrids (e.g., 9a–d) diversify into imaging or oncology .
Behavioral Outcomes : PD 128907’s biphasic locomotor effects (suppression at low doses, stimulation at high doses) underscore its dual presynaptic and postsynaptic actions, a feature absent in quinpirole .
Properties
CAS No. |
112960-16-4 |
---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m0./s1 |
InChI Key |
DCFXOTRONMKUJB-KYSPHBLOSA-N |
SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
Isomeric SMILES |
CCCN1CCO[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O.Cl |
Canonical SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
Synonyms |
(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol; hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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